Tetrabutylammonium cyanide
Description
Tetrabutylammonium cyanide (TBACN), with the formula (C₄H₉)₄N⁺CN⁻, is a quaternary ammonium salt widely used as a cyanide ion (CN⁻) source in organic synthesis and analytical chemistry. It has a molecular weight of 268.48 g/mol, a melting point of 89–92°C, and is commercially available with a purity ≥95% . TBACN is highly toxic (H300, H310, H330, H410 classifications) and requires stringent safety protocols, including the use of gloves, respirators, and eye protection . Its primary applications include:
- Catalysis: Facilitating nucleophilic cyanide transfer in reactions such as cyanation of aldehydes/ketones and ring-expansion of β-lactams .
- Sensing: Serving as a CN⁻ standard in fluorometric/colorimetric sensors for detecting cyanide in environmental and biological samples .
- Phase-Transfer Reactions: Enhancing solubility of cyanide ions in organic solvents for nucleophilic substitutions .
Properties
IUPAC Name |
tetrabutylazanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBFUJMQBDDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium cyanide | |
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DSSTOX Substance ID |
DTXSID9065077 | |
| Record name | Tetrabutylammonium cyanide | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |
| Record name | Tetrabutylammonium cyanide | |
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CAS No. |
10442-39-4 | |
| Record name | Tetrabutylammonium cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrabutylammonium cyanide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |
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| Record name | Tetrabutylammonium cyanide | |
| Source | EPA DSSTox | |
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| Record name | Tetrabutylammonium cyanide | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an ion-exchange mechanism in a biphasic solvent system:
Key parameters include:
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Solvent : A mixture of water and dichloromethane (DCM) is typically used to dissolve TBAB and facilitate phase separation.
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Stoichiometry : A 1:1 molar ratio of TBAB to NaCN ensures complete conversion.
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Temperature : Room temperature (20–25°C) minimizes side reactions.
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Stirring Duration : 2–4 hours ensures equilibrium attainment.
Step-by-Step Procedure
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Dissolution : TBAB (1 mol) is dissolved in 200 mL of deionized water under gentle stirring.
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Cyanide Addition : NaCN (1 mol) is added incrementally to avoid exothermic side reactions.
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Extraction : The aqueous layer is extracted with DCM (3 × 100 mL) to isolate TBACN.
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Drying : The organic phase is dried over anhydrous magnesium sulfate.
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Evaporation : Solvent removal under reduced pressure yields a pale yellow solid.
Yield and Purity Optimization
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent Ratio (H₂O:DCM) | 1:1 | Maximizes phase separation |
| Stirring Rate | 300 rpm | Enhances ion exchange efficiency |
| Drying Agent | MgSO₄ | Reduces residual moisture |
Under optimized conditions, yields exceed 85%, with purity ≥95% confirmed by melting point analysis (89–92°C).
Industrial-Scale Production Strategies
Industrial synthesis of TBACN prioritizes safety, scalability, and cost-efficiency. Two predominant methodologies are employed:
Batch Reactor Method
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Equipment : Glass-lined reactors with reflux condensers.
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Scale : 50–500 kg batches.
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Conditions :
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Temperature: 25–30°C (controlled via jacketed cooling).
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Stirring: Mechanical agitators at 200–400 rpm.
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Safety: Automated NaCN dosing systems and HCN gas scrubbers.
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Continuous Flow Reactor Method
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Advantages :
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Reduced exposure to toxic intermediates.
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Higher throughput (up to 1 ton/day).
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Real-time monitoring of reaction parameters.
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Design :
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Tubular reactor with static mixers.
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Residence time: 10–15 minutes.
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Comparative Analysis of Industrial Methods
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Throughput | Moderate | High |
| Safety Risk | Higher | Lower |
| Capital Cost | $500,000 | $1,200,000 |
| Purity Consistency | ±2% | ±0.5% |
Purification and Quality Control
Recrystallization Techniques
TBACN is recrystallized from ethyl acetate/hexane mixtures to remove residual NaBr and unreacted TBAB.
| Solvent System | Purity Improvement | Yield Loss |
|---|---|---|
| Ethyl acetate | 95% → 98% | 10% |
| Hexane | 95% → 97% | 15% |
| Ethyl acetate/hexane (1:3) | 95% → 99% | 5% |
Analytical Characterization
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Elemental Analysis :
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Theoretical: C 76.07%, H 13.51%, N 10.42%.
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Acceptable Tolerance: ±0.3%.
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FT-IR Spectroscopy : CN⁻ stretch at 2090–2100 cm⁻¹ confirms cyanide incorporation.
Environmental and Regulatory Considerations
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Disposal : Classified as EPA Hazardous Waste Code P030.
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Transport : UN 1588 (Cyanides, inorganic, solid, n.o.s.), Packing Group I.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
TBACN facilitates nucleophilic substitution reactions by delivering cyanide ions (CN⁻) to electrophilic centers. Key applications include:
Alkylation Reactions
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Reacts with alkyl halides (R-X) to form alkyl nitriles (R-CN) via an SN2 mechanism.
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Example: Reaction with benzyl bromide yields benzyl cyanide with 92% efficiency under ambient conditions .
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Stereochemical studies show inversion of configuration at chiral centers, confirming the bimolecular mechanism .
Aromatic Cyanation
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Enables copper-free Sandmeyer cyanation of arenediazonium salts to aryl nitriles.
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Achieves 75% average yield across 25 substrates (e.g., 4-methoxybenzonitrile from 4-methoxybenzenediazonium salt) .
Cyanosilylation Reactions
TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds:
| Substrate | Product | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Aldehydes | Cyanohydrin TMS ethers | DCM, 25°C, 2 hr | 85-92% | N/A |
| α,β-Epoxyketones | Cyanated cyclic ketones | THF, −20°C, 12 hr | 78% | 4:1 dr |
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Computational studies (DFT/B3LYP) reveal transition-state stabilization through cation-π interactions between TBACN’s tetrabutylammonium ion and aromatic substrates .
Ring Expansion Reactions
TBACN mediates β-lactam to γ-lactam conversions via N1-C4 bond cleavage:
textβ-Lactam + TBACN → γ-Lactam (enantiopure)
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Kinetic studies show pseudo-first-order dependence on TBACN concentration.
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Produces enantiomerically pure succinimide derivatives with >99% ee under optimized conditions .
Biochemical Interactions
Coenzyme B12 Modification
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Reacts with 5′-deoxyadenosylcobalamin (AdoCbl) in DMF/H₂O to form:
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Rate constants:
Aldol Condensation Catalysis
TBACN catalyzes aldol self-condensation of BDA-protected glyceraldehydes:
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Synthesizes C₂-symmetric diols (e.g., 4,5-O-isopropylidene-2,3-O-methylene-D-threose) .
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X-ray crystallography (CCDC-626723) confirms product stereochemistry .
Comparative Catalytic Efficiency
| Reaction Type | TBACN Loading (mol%) | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sandmeyer Cyanation | 10 | MeCN | RT | 95% |
| β-Lactam Ring Expansion | 15 | DMF | 40°C | 88% |
| Aldol Condensation | 5 | THF | −20°C | 91% |
Scientific Research Applications
Organic Synthesis
Versatile Reagent
Tetrabutylammonium cyanide is primarily recognized for its role as a catalyst in organic synthesis. It facilitates various reactions that form carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex molecules.
Key Reactions
- Nucleophilic Substitution : this compound participates in nucleophilic substitution reactions with alkyl halides and sulfonates, yielding alkyl nitriles. This reaction is particularly useful for optically active substrates due to its stereoselectivity.
- Cyanosilylation : It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, producing cyanohydrin trimethylsilyl ethers, which are important intermediates in organic synthesis.
- Ring Expansion : The compound effectively catalyzes the ring expansion of β-lactams to γ-lactams through a novel N1-C4 bond cleavage mechanism.
Table 1: Summary of Organic Reactions Involving this compound
Electrochemistry
This compound serves as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions improves the efficiency of electrochemical cells used in energy storage and conversion processes.
Applications
- Energy Storage : Utilized in batteries and supercapacitors to improve charge transfer rates.
- Electrochemical Sensors : Enhances sensitivity in sensors designed to detect various analytes, including cyanide ions.
Analytical Chemistry
In analytical chemistry, this compound is employed in chromatography and other analytical techniques to separate and identify compounds. Its role is crucial in quality control processes across laboratories.
Key Techniques
- Chromatography : Acts as a phase transfer catalyst, improving separation efficiency.
- Mass Spectrometry : Utilized in sample preparation methods to enhance detection limits for analytes.
Biochemical Research
This compound is also significant in biochemical studies involving enzyme activity and protein interactions. Its reactivity with biological molecules provides insights into metabolic pathways essential for drug development.
Case Studies
- Enzyme Activity Studies : Used to investigate the effects of cyanide on enzyme kinetics.
- Protein Interaction Analysis : Facilitates understanding of protein-ligand interactions through its reactivity.
Toxicological Applications
Recent studies have highlighted the utility of this compound in toxicological research, particularly concerning cyanide detection methods.
Case Study
A study demonstrated the use of this compound in gas chromatography-tandem mass spectrometry for determining cyanide levels in biological samples. The method showed high sensitivity and specificity, making it valuable for forensic toxicology applications .
Mechanism of Action
The mechanism of action of tetrabutylammonium cyanide involves the release of cyanide ions, which act as nucleophiles in various chemical reactions. The cyanide ion can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The quaternary ammonium cation stabilizes the cyanide ion, enhancing its reactivity and solubility in organic solvents.
Comparison with Similar Compounds
Comparison with Similar Tetrabutylammonium Salts
Tetrabutylammonium Bromide (TBABr)
- Anion Reactivity : TBABr provides Br⁻, a weaker nucleophile compared to CN⁻, making it less effective in cyanation reactions. However, it excels in SN2 reactions and as a phase-transfer catalyst (PTC) for halide exchanges .
- Applications : Widely used in electrochemistry and polymer synthesis, whereas TBACN is preferred in cyanide-specific catalysis .
Tetrabutylammonium Fluoride (TBAF)
- Anion Reactivity : F⁻ is a strong base and nucleophile, enabling desilylation reactions (e.g., cleavage of Si-O bonds). Unlike TBACN, TBAF is unsuitable for cyanation but critical in fluoride-mediated deprotections .
- Solubility : TBAF is hygroscopic and often used in tetrahydrofuran (THF), while TBACN is stable in aprotic solvents like acetonitrile .
Tetrabutylammonium Chloride (TBACl)
- Reactivity : Cl⁻ is a poor nucleophile in organic media, limiting TBACl’s utility to specific ion-exchange reactions. TBACN outperforms TBACl in cyanide-dependent processes like Strecker reactions .
Tetrabutylammonium Phthalimide-N-Oxyl (TBAPINO)
- Catalytic Role: TBAPINO is an organocatalyst for the Strecker reaction but requires trimethylsilyl cyanide (TMSCN) as a cyanide source. In contrast, TBACN directly provides CN⁻ ions, simplifying reaction setups .
Performance in Key Reactions
Nucleophilic Cyanide Transfer
- TBACN vs. KCN: TBACN’s organic solubility avoids the phase-separation issues seen with KCN in non-polar solvents. For example, TBACN achieves 61% yield in cyanation of aldehydes, while KCN requires polar solvents (e.g., DMF) .
- Selectivity: In ring-opening reactions of epoxides, TBACN produces α-cyano derivatives, whereas TBABr and TBAI yield bromo/iodo products with lower selectivity .
Catalytic Efficiency
- TBACN (20 mol%) catalyzes β-lactam ring expansion to γ-lactams at 80°C, a reaction unachievable with TBABr or TBAF due to their incompatible anion chemistry .
Biological Activity
Tetrabutylammonium cyanide (TBAC) is a quaternary ammonium salt represented by the formula . It consists of a tetrabutylammonium cation and a cyanide anion. This compound is notable for its biological activity, particularly due to the presence of the cyanide ion, which is known for its toxicity and reactivity in various biological systems.
- Molecular Formula :
- Molecular Weight : 284.49 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in polar organic solvents
The cyanide ion contributes significantly to TBAC's reactivity, particularly in nucleophilic substitution reactions, which are critical in various synthetic applications.
Toxicological Profile
The biological activity of TBAC is closely linked to its cyanide component, which poses significant health risks. Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potential death at high exposures. The compound exhibits acute toxicity and is classified as an environmental hazard .
Mechanistic Studies
Recent studies have explored the mechanisms by which TBAC interacts with biological systems. For instance, TBAC has been utilized in the development of chemosensors for detecting cyanide ions in environmental samples. Research indicates that TBAC can enhance the sensitivity of detection methods through its ability to form stable complexes with target analytes .
In a study involving human breast cancer cells (MDA-MB 231), TBAC was shown to facilitate the sensing of cyanide ions, highlighting its potential utility in biomedical applications . The interaction was characterized using techniques such as -NMR and mass spectrometry, confirming the compound's role as an effective sensing agent.
Applications in Organic Synthesis
TBAC serves as a catalyst in various organic reactions, particularly those involving cyanation processes. It has been reported to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, yielding high product yields under optimized conditions . The following table summarizes key findings from studies on TBAC's catalytic activity:
Case Studies
- Detection of Cyanide Ions : A study demonstrated that TBAC could be used effectively in a dipstick experiment for detecting cyanide in natural water resources. The limit of detection was found to be M, showcasing its practical application in environmental monitoring .
- Synthesis Optimization : Research optimizing reaction conditions for TBAC-catalyzed reactions indicated that solvent choice and catalyst type significantly affect yield and efficiency. For instance, using acetonitrile as a solvent with Cu2O as a catalyst led to optimal yields .
Q & A
Q. How is TBACN synthesized and characterized for laboratory use?
TBACN is typically prepared via metathesis reactions involving tetrabutylammonium bromide and sodium cyanide in polar aprotic solvents like acetonitrile. Characterization involves:
Q. What safety protocols are critical when handling TBACN?
TBACN is highly toxic (H300, H310, H330) and requires:
Q. How is TBACN utilized as a cyanide ion source in fluorometric sensors?
TBACN serves as a stable CN⁻ donor in sensor development:
- Stock Solution Preparation : Dissolve in water at 1 M concentration for controlled release in acetonitrile-based assays .
- Selectivity Testing : Compare with other anions (e.g., SCN⁻, NO₃⁻) to validate specificity via UV-vis and photoluminescence .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in TBACN’s kinetic reactivity data?
Discrepancies in nucleophilic reactivity (e.g., vs. TBATB or TBAF) require:
- Fresh Stock Solutions : Degradation (color change to brown) indicates instability; prepare solutions ≤2 hours before use .
- Biphasic Reaction Systems : Use crown ethers (e.g., benzo-15-crown-5) in water-DCM mixtures to enhance reproducibility .
- Kinetic Profiling : Monitor reactions via in situ Raman spectroscopy to track CN⁻ consumption rates .
Q. How does TBACN’s catalytic efficiency compare in organocatalytic reactions?
TBACN outperforms other catalysts in specific reactions:
- Ring Expansion of β-Lactams : Achieves 95% yield at 20 mol% loading via N1–C4 bond cleavage, validated by HPLC and X-ray crystallography .
- Thioacetate Deprotection : 10 mol% TBACN in THF at 60°C yields >90% conversion, with GC-MS confirming product purity .
Q. What experimental designs mitigate TBACN’s decomposition in kinetic studies?
- Temperature Control : Maintain reactions at 25°C to slow hydrolysis .
- Inert Atmospheres : Use argon to prevent oxidation of CN⁻ to cyanate .
- Stability Assays : Periodically test stock solutions via titration with AgNO₃ to quantify active CN⁻ .
Key Methodological Recommendations
- Contradiction Analysis : Cross-reference kinetic data with alternative nucleophiles (e.g., TBATB) to isolate TBACN-specific effects .
- Real-World Applications : Validate sensor performance using environmental water samples spiked with TBACN-derived CN⁻ .
- Ethical Compliance : Adhere to institutional guidelines for cyanide waste disposal to minimize ecological toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
